(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate
CAS No.:
Cat. No.: VC17517544
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO4 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1 |
| Standard InChI Key | XXUUOBWSSKPEMN-AWEZNQCLSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
Introduction
Structural and Stereochemical Features
The compound’s structure consists of three key components:
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Methyl ester moiety: The carboxylate group is esterified with methanol, enhancing the molecule’s stability and lipophilicity.
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Amino group: Positioned at the α-carbon relative to the ester, this group enables participation in peptide bond formation or coordination chemistry.
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4-(Benzyloxy)-3-hydroxyphenyl substituent: The phenyl ring contains a benzyloxy group at the para position and a hydroxyl group at the meta position. The benzyloxy group acts as a protective moiety, shielding the hydroxyl during synthetic steps .
The (S)-configuration at the α-carbon is critical for biological activity, as stereochemistry often influences interactions with enzymes or receptors.
Physicochemical Properties
Predicted properties based on structural analogs :
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₁NO₅ |
| Molecular weight | 355.36 g/mol |
| Solubility | Soluble in DMSO, methanol |
| LogP (lipophilicity) | ~2.1 (moderate lipophilicity) |
| Melting point | 120–125°C (estimated) |
Comparative Analysis with Related Compounds
The benzyloxy group in the target compound enhances stability during synthesis compared to unprotected analogs.
Challenges and Future Directions
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Deprotection strategies: Hydrogenolysis (H₂/Pd-C) is commonly used to remove benzyl groups, but regioselectivity must be ensured to preserve the phenol.
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Toxicity profiling: Limited data exist on the compound’s pharmacokinetics; in vitro assays are needed to assess cytotoxicity and metabolic stability.
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